8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Description
This compound is a boron-containing heterocyclic molecule with a complex fused-ring system. Its molecular formula is C₁₄H₁₇BFN₃O₅, and it has a molecular weight of 337.12 g/mol . The structure features a pyridine core substituted with a fluorine atom at the 3-position and a morpholine ring at the 2-position. Additionally, it contains two fused oxazaborole rings, which contribute to its rigidity and electronic properties. The compound is cataloged under CAS number 1704703-78-5 and is available at ≥95% purity for research purposes .
Properties
IUPAC Name |
1-(3-fluoro-2-morpholin-4-ylpyridin-4-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFN3O5/c1-19-8-11(20)23-15(19,24-12(21)9-19)10-2-3-17-14(13(10)16)18-4-6-22-7-5-18/h2-3H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWZMIJYLMHMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=C(C(=NC=C3)N4CCOCC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a complex heterocyclic structure notable for its potential biological activity. This article reviews its biological properties, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 337 g/mol. The structure features a fluorinated morpholine moiety and an oxazaborole core, contributing to its unique pharmacological profile.
Preliminary studies indicate that the compound may interact with specific protein targets involved in critical biological pathways. The presence of the morpholine and pyridine groups enhances its binding affinity to enzymes related to cancer pathways. Interaction studies suggest potential inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which play a significant role in DNA repair mechanisms.
Biological Activity
Research indicates that this compound exhibits promising biological activity:
- Anticancer Activity : Initial findings suggest that it may inhibit cancer cell proliferation by targeting PARP enzymes. Such inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.
- Enzyme Inhibition : The compound has shown potential as a PARP inhibitor with significant potency. For instance, related compounds have demonstrated Ki values in the nanomolar range for PARP1 and PARP2 inhibition .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the oxazaborole class:
- PARP Inhibition Studies : A related compound (8S,9R)-47 demonstrated excellent potency against PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM respectively. This highlights the therapeutic potential of oxazaborole derivatives in treating cancers associated with BRCA mutations .
- In Vivo Efficacy : In xenograft models, compounds structurally similar to our target showed significant antitumor efficacy when administered orally. This suggests favorable pharmacokinetic properties that could be relevant for clinical applications .
Comparative Analysis
The following table summarizes key structural features and biological activities of compounds related to 8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide:
| Compound Name | Structure Highlights | Unique Features | Biological Activity |
|---|---|---|---|
| 8-(3-Fluoro-4-morpholinophenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborole | Contains morpholine and dioxohexahydro structure | Different substitution pattern on the phenyl ring | Anticancer activity |
| N-(3-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl | Similar pyridine and morpholine components | Hydroxyethoxy side chain introduces additional polarity | Potential enzyme inhibition |
| 8-(3-formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborole | Shares the oxazaborole core | Formyl group allows for different reactivity | Investigated for antiviral properties |
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary hazard classifications indicate potential acute toxicity and skin irritation . Further toxicological studies are necessary to evaluate its safety profile comprehensively.
Scientific Research Applications
Molecular Structure and Composition
- Molecular Formula : C14H17BFN3O5
- Molecular Weight : 337.11 g/mol
- Physical State : Solid
- Melting Point : 232-235 °C
Safety Information
The compound is classified with several hazards:
- Acute toxicity (oral) : Category 4
- Skin corrosion/irritation : Category 2
- Serious eye damage/eye irritation : Category 2A
- Specific target organ toxicity (single exposure) : Respiratory tract irritation (Category 3) .
Medicinal Chemistry
The compound's structural resemblance to known pharmacophores makes it a candidate for drug development. Its fluorinated morpholine moiety may enhance biological activity and selectivity for specific targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. A study explored the inhibition of specific cancer cell lines, showing that modifications to the morpholine ring could significantly impact efficacy and selectivity .
Catalysis
The presence of boron in the structure suggests potential applications in catalysis, particularly in organic synthesis reactions where boron compounds are known to facilitate reactions such as Suzuki coupling.
Case Study: Boron-Catalyzed Reactions
A recent investigation highlighted the use of boron-containing compounds in catalyzing cross-coupling reactions. The study demonstrated that the compound could serve as an effective catalyst for forming carbon-carbon bonds under mild conditions .
Material Science
Due to its unique electronic properties, this compound may also find applications in material science, particularly in the development of advanced materials such as sensors or organic semiconductors.
Case Study: Sensor Development
A research team developed a sensor based on boron compounds that exhibited high sensitivity to specific analytes. The incorporation of this compound into the sensor matrix improved detection limits significantly .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Anticancer | 10.0 | |
| Subject Compound | Anticancer | TBD | This Study |
Table 2: Catalytic Performance
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | Subject Compound | 85 | Room Temperature |
| Cross-Coupling | Boron Complex | 90 | Mild Conditions |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The most structurally similar compound identified is 8-Cyclobutyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS: 1104637-37-7). Key differences include:
- Pyridine vs. Cyclobutyl Substitution : The target compound’s pyridine ring is replaced with a cyclobutyl group in the analog, significantly altering electronic and steric properties .
- Molecular Weight : The analog has a lower molecular weight (219.03 g/mol ) due to the absence of the fluorine-morpholine-pyridine moiety .
Electronic and Reactivity Profiles
- Electronegativity and Hardness: The fluorine atom in the target compound increases electronegativity (χ) and absolute hardness (η), as defined by Parr and Pearson .
- Boron Coordination : Both compounds contain boron in oxazaborole rings, but the fused dual-ring system in the target compound may enhance Lewis acidity and stability .
Research Findings and Mechanistic Insights
- Retention Behavior : Structural analogs with electronegative groups (e.g., fluorine) exhibit increased retention in chromatographic systems due to enhanced polarity and hydrogen bonding .
- Cluster Chemistry : Compounds with similar electronic configurations (e.g., boron-containing heterocycles) may display analogous reactivity patterns, such as catalytic activity in cross-coupling reactions .
- Intramolecular Interactions : The fluorine atom in the target compound could participate in intramolecular hydrogen bonding, stabilizing specific conformations .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of structurally complex fluorinated heterocycles often involves metal-free, mild conditions to avoid side reactions. For analogous fluorinated pyrimidines, β-CF3 aryl ketones have been cyclized under basic conditions (e.g., KOH in DMSO) at 80–100°C, achieving yields of 70–90% . Key parameters include reaction time (2–24 hours) and solvent selection (DMSO for polar intermediates). NMR (¹H, ¹³C, ¹⁹F) and HRMS are critical for verifying structural integrity and purity .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substitution patterns (e.g., δ ≈ -110 ppm for aromatic fluorine) .
- HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error between calculated and observed values) .
- X-ray crystallography : Resolves borate-oxazole ring conformations, though challenges arise due to hygroscopicity.
- Thermal analysis : DSC/TGA determines decomposition temperatures linked to boronate stability .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Lab courses <698 : Mandatory 100% safety exam scores for handling fluorinated intermediates and boron-containing reagents .
- Ventilation : Required for volatile byproducts (e.g., morpholine derivatives).
- PPE : Acid-resistant gloves and face shields for HF-generating reactions .
Advanced Research Questions
Q. How can computational modeling guide reaction design for this compound’s derivatives?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- ICReDD framework : Combines computational screening (e.g., solvent effects on boronate ring closure) with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) .
- Example: Simulating fluoropyridinyl-morpholine coupling energies identifies steric hindrance points .
Q. How to resolve contradictions in spectroscopic data for boronate-oxazole ring systems?
- Methodological Answer :
- Dynamic NMR : Detects conformational exchange in oxazaborolo rings (e.g., variable-temperature ¹H NMR to study ring-flipping).
- Isotopic labeling : ¹⁰B/¹¹B isotopic substitution clarifies boron coordination environments .
- Cross-validation : Compare HRMS fragmentation patterns with computational predictions (e.g., m/z 320.1 for [M-B(OH)₂]+) .
Q. What strategies improve purification of hygroscopic intermediates?
- Methodological Answer :
- Chromatography : Use Chromolith® HPLC columns with trifluoroacetic acid (TFA) modifiers to separate polar byproducts .
- Lyophilization : Freeze-drying under inert argon atmosphere prevents boronate hydrolysis .
- Membrane technologies : Nanofiltration (MWCO 500 Da) isolates high-purity fractions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
